molecular formula C12H11N3OS2 B12179719 3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione

3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione

Cat. No.: B12179719
M. Wt: 277.4 g/mol
InChI Key: YRBOQFVRDQEYFM-UHFFFAOYSA-N
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Description

The compound 3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione features a 1,3-benzothiazole-2(3H)-thione core substituted with a methylene-linked 5-methyl-1,2-oxazol-3-ylamine group. The benzothiazole-thione moiety is stabilized in its thione tautomer due to resonance and intramolecular hydrogen bonding, as observed in related compounds . The 5-methyl-1,2-oxazole substituent introduces moderate lipophilicity, which may enhance membrane permeability compared to polar groups like nitro or hydroxyl .

Properties

Molecular Formula

C12H11N3OS2

Molecular Weight

277.4 g/mol

IUPAC Name

3-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C12H11N3OS2/c1-8-6-11(14-16-8)13-7-15-9-4-2-3-5-10(9)18-12(15)17/h2-6H,7H2,1H3,(H,13,14)

InChI Key

YRBOQFVRDQEYFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NCN2C3=CC=CC=C3SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications .

Chemical Reactions Analysis

Types of Reactions

3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[(3-Nitroanilino)methyl]-1,3-benzothiazole-2(3H)-thione
  • Substituent: 3-Nitroanilino group.
  • Activity: Limited biological data, but nitro groups are often associated with antimicrobial properties in benzothiazole-thiones .
  • Physical Properties : Melting point = 179°C, indicating high crystallinity due to nitro group polarity .
6-Nitro-1,3-benzothiazole-2(3H)-thione
  • Substituent : Nitro group at position 4.
  • Activity : Demonstrated antimicrobial activity, likely due to electron-withdrawing nitro enhancing electrophilic reactivity .
Quinolin-2-yl-substituted Oxadiazole-thiones
  • Substituent: Quinoline moiety.
  • Activity : Telomerase inhibition (IC₅₀ = 0.8–0.9 µM) in cancer cells via heterocyclic π-π stacking interactions .
Target Compound
  • Substituent : 5-Methyl-1,2-oxazol-3-ylamine.
  • Inferred Activity: Potential antimicrobial or anticancer activity, leveraging the benzothiazole-thione core’s bioactivity and oxazole’s balance of lipophilicity and hydrogen bonding capacity .

Physicochemical Properties

Compound LogP (Predicted) Solubility Melting Point
Target Compound ~2.5 Moderate in DMSO/organic solvents Not reported
3-[(3-Nitroanilino)methyl]-... ~1.8 Low (polar solvents) 179°C
6-Nitro-1,3-benzothiazole-2(3H)-thione ~1.2 High in aqueous buffers Not reported
Quinolin-2-yl derivatives ~3.0 Low in water Varies

The 5-methyloxazole group in the target compound likely increases lipophilicity (LogP ~2.5) compared to nitro-substituted analogs, favoring better cellular uptake .

Mechanism of Action and Pharmacological Potential

  • Benzothiazole-thiones : Act via thiol-mediated redox modulation or enzyme inhibition (e.g., urease, telomerase) .
  • Target Compound : The oxazole’s nitrogen atoms may facilitate hydrogen bonding with biological targets, while the methyl group enhances metabolic stability .
  • Contrast with Niclosamide: Unlike niclosamide (a known antiviral benzothiazole), the target compound’s oxazole substituent may redirect activity toward antibacterial or anticancer pathways .

Biological Activity

3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity against various pathogens and cancer cells.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

  • Molecular Formula : C₁₂H₁₁N₃OS₂
  • CAS Number : 446269-71-2

The structure consists of a benzothiazole core linked to a 5-methyl-1,2-oxazole moiety via an aminomethyl group. This unique structure contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with oxazolines under controlled conditions. Various methods have been reported in the literature, emphasizing the importance of optimizing reaction parameters to enhance yield and purity.

Antimicrobial Activity

Research has demonstrated that compounds similar to 3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione exhibit notable antimicrobial properties. A study evaluated its antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising activity against strains such as Staphylococcus aureus and Escherichia coli.

Pathogen Activity MIC (µg/mL)
Staphylococcus aureusInhibitory16
Escherichia coliInhibitory32
Candida albicansModerate64

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest.

A case study involving MCF-7 cells revealed that treatment with 3-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}-1,3-benzothiazole-2(3H)-thione resulted in a significant decrease in cell viability:

Cell Line IC50 (µM) Effect
MCF-715Apoptosis
A54920Cell Cycle Arrest
PC325Cytotoxicity

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Enzyme Inhibition

Research indicates that compounds similar to this thione can inhibit enzymes such as:

  • Cytochrome P450 : Involved in drug metabolism.
  • Topoisomerases : Critical for DNA replication in cancer cells.

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